molecular formula C22H19NO2S2 B12367763 Cox-2-IN-35

Cox-2-IN-35

Cat. No.: B12367763
M. Wt: 393.5 g/mol
InChI Key: NAZWCKSLURQNEA-SFHVURJKSA-N
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Description

Cox-2-IN-35 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. This compound has demonstrated significant anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases and cancer .

Preparation Methods

The synthesis of Cox-2-IN-35 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Cox-2-IN-35 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cox-2-IN-35 has a wide range of scientific research applications:

Mechanism of Action

Cox-2-IN-35 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By blocking COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme, prostaglandin receptors, and downstream signaling pathways such as the MAPK/ERK pathway .

Comparison with Similar Compounds

Cox-2-IN-35 is compared with other selective COX-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of COX-2 inhibition, this compound is unique in its chemical structure and binding affinity. It has shown higher selectivity and potency in inhibiting COX-2 compared to some of its counterparts . Similar compounds include:

Properties

Molecular Formula

C22H19NO2S2

Molecular Weight

393.5 g/mol

IUPAC Name

(2R)-2-amino-3-(9-phenylthioxanthen-9-yl)sulfanylpropanoic acid

InChI

InChI=1S/C22H19NO2S2/c23-18(21(24)25)14-26-22(15-8-2-1-3-9-15)16-10-4-6-12-19(16)27-20-13-7-5-11-17(20)22/h1-13,18H,14,23H2,(H,24,25)/t18-/m0/s1

InChI Key

NAZWCKSLURQNEA-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SCC(C(=O)O)N

Origin of Product

United States

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